molecular formula C21H20N4 B2454260 N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-67-8

N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2454260
CAS No.: 890628-67-8
M. Wt: 328.419
InChI Key: XKVBUGMOHMZJEG-UHFFFAOYSA-N
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Description

N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with isopropyl and diphenyl substituents.

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been reported as potent inhibitors of mycobacterial atp synthase . ATP synthase is a crucial enzyme involved in the energy metabolism of cells, making it a potential target for various therapeutic interventions.

Mode of Action

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, have been reported to inhibit atp synthase This inhibition could potentially disrupt the energy metabolism of cells, leading to cell death

Biochemical Pathways

If the compound acts as an atp synthase inhibitor like other pyrazolo[1,5-a]pyrimidines , it would affect the oxidative phosphorylation pathway. This pathway is responsible for the production of ATP, the primary energy currency of the cell. Inhibition of ATP synthase would disrupt this pathway, potentially leading to cell death due to energy deprivation.

Pharmacokinetics

Some pyrazolo[1,5-a]pyrimidines have exhibited good mouse/human liver microsomal stabilities , which could suggest favorable pharmacokinetic properties

Preparation Methods

The synthesis of N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diphenylpyrazole with isopropylamine and a suitable electrophile. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Scientific Research Applications

N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has been studied for various scientific research applications, including:

Comparison with Similar Compounds

N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N,3-diphenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-15(2)19-13-20(23-17-11-7-4-8-12-17)25-21(24-19)18(14-22-25)16-9-5-3-6-10-16/h3-15,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVBUGMOHMZJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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